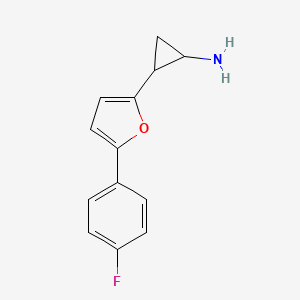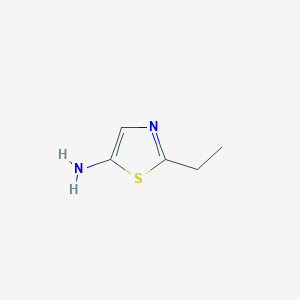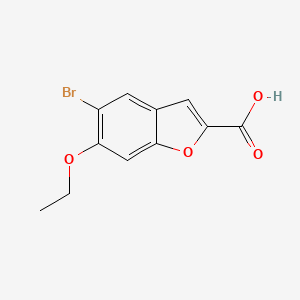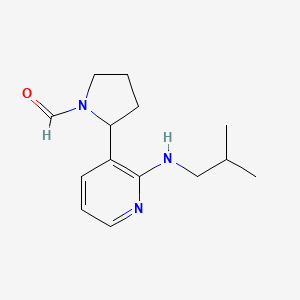
2-(5-(4-Fluorophenyl)furan-2-yl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(4-Fluorophényl)furan-2-yl)cyclopropanamine est un composé chimique de formule moléculaire C13H12FNO et d'un poids moléculaire de 217,24 g/mol Ce composé présente un groupe cyclopropanamine attaché à un cycle furane, qui est en outre substitué par un groupe 4-fluorophényle.
Méthodes De Préparation
La synthèse du 2-(5-(4-Fluorophényl)furan-2-yl)cyclopropanamine implique plusieurs étapes. Une voie de synthèse courante comprend la bromation radicalaire d'un composé précurseur suivie de réactions de cyclopropanation et d'amination . Les conditions réactionnelles impliquent généralement l'utilisation de réactifs tels que la N-bromosuccinimide (NBS) et l'azobisisobutyronitrile (AIBN) dans le tétrachlorure de carbone (CCl4) sous reflux . Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies de synthèse similaires avec des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Le 2-(5-(4-Fluorophényl)furan-2-yl)cyclopropanamine subit divers types de réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants courants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Réduction : Les réactions de réduction peuvent être effectuées à l'aide de réactifs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de recherche scientifique
Le 2-(5-(4-Fluorophényl)furan-2-yl)cyclopropanamine a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 2-(5-(4-Fluorophényl)furan-2-yl)cyclopropanamine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou des récepteurs, modulant ainsi leur activité. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la synthèse de la paroi cellulaire bactérienne, ce qui entraîne des effets antimicrobiens . Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
2-(5-(4-Fluorophenyl)furan-2-yl)cyclopropanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(5-(4-Fluorophenyl)furan-2-yl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Le 2-(5-(4-Fluorophényl)furan-2-yl)cyclopropanamine peut être comparé à d'autres composés similaires, tels que :
N-{[5-(4-fluorophényl)-2-furyl]méthyl}cyclopropanamine : Ce composé présente une structure similaire, mais diffère par la position du groupe cyclopropanamine.
(4-fluorophényl)(5-(hydroxyméthyl)furan-2-yl) : Ce composé présente un groupe hydroxyméthyle au lieu d'un groupe cyclopropanamine.
L'unicité du 2-(5-(4-Fluorophényl)furan-2-yl)cyclopropanamine réside dans son motif de substitution spécifique et la présence à la fois des groupes furane et cyclopropanamine, qui contribuent à ses propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C13H12FNO |
|---|---|
Poids moléculaire |
217.24 g/mol |
Nom IUPAC |
2-[5-(4-fluorophenyl)furan-2-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C13H12FNO/c14-9-3-1-8(2-4-9)12-5-6-13(16-12)10-7-11(10)15/h1-6,10-11H,7,15H2 |
Clé InChI |
MQJNXLOWTVHZCF-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1N)C2=CC=C(O2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-(Benzo[d][1,3]dioxol-5-yl)-5-(piperidin-4-yl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B11812509.png)




